DNA gyrase B-IN-1

DNA Gyrase B Pseudomonas aeruginosa Enzyme Inhibition

DNA gyrase B-IN-1 is a lead compound specifically engineered to inhibit Pseudomonas aeruginosa DNA gyrase B (IC50 2.2 µM). Unlike broad-spectrum inhibitors, it was optimized to overcome Pa’s intrinsic resistance mechanisms—low-permeability outer membrane and multiple efflux pumps. Antibacterial activity (MIC 8 µg/mL) is contingent on efflux pump inhibitor co‑administration, making it a critical tool for efflux‑mediated resistance studies and anti‑pseudomonal drug discovery. Ideal for in vitro supercoiling assays.

Molecular Formula C23H18ClF3N6O4S
Molecular Weight 566.9 g/mol
Cat. No. B12419726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA gyrase B-IN-1
Molecular FormulaC23H18ClF3N6O4S
Molecular Weight566.9 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)N(CC(=O)NCC3=CC(=CC(=C3)Cl)C(F)(F)F)C(=O)C4=C(C(=NS4)C(=O)N)N
InChIInChI=1S/C23H18ClF3N6O4S/c1-10-31-15-3-2-14(7-16(15)37-10)33(22(36)20-18(28)19(21(29)35)32-38-20)9-17(34)30-8-11-4-12(23(25,26)27)6-13(24)5-11/h2-7H,8-9,28H2,1H3,(H2,29,35)(H,30,34)
InChIKeyPIJUWXNUSZHECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA gyrase B-IN-1: An Overview of Its Class and Basic Characteristics


DNA gyrase B-IN-1 (also known as Compound 13) is an inhibitor of the bacterial enzyme DNA gyrase B [1]. Its primary characterization is as a lead compound targeting DNA gyrase B in *Pseudomonas aeruginosa* (Pa) [1]. The compound's core scaffold includes isothiazole and oxazole moieties [1], and it is known by the molecular formula C23H18ClF3N6O4S [2].

Why DNA gyrase B-IN-1 Cannot Be Substituted with Another Gyrase B Inhibitor


DNA gyrase B-IN-1 was specifically identified and optimized for inhibitory activity against *Pseudomonas aeruginosa* (Pa) DNA gyrase B [1]. This pathogen possesses potent intrinsic resistance mechanisms, including multiple efflux pumps and a low-permeability outer membrane, which render many broad-spectrum antibiotics ineffective [2]. Therefore, a general DNA gyrase B inhibitor may fail to achieve meaningful activity against Pa due to efflux or poor target engagement, whereas DNA gyrase B-IN-1 was developed as a lead compound specifically to address this challenging Gram-negative target [1].

Quantitative Performance of DNA gyrase B-IN-1


Potency of DNA gyrase B-IN-1 Against P. aeruginosa Gyrase B

DNA gyrase B-IN-1 (Compound 13) was the most potent compound in a series of 15 synthesized derivatives designed to inhibit *P. aeruginosa* (Pa) DNA gyrase B [1]. It demonstrated inhibition of Pa gyrase supercoiling activity with an IC50 of 2.2 µM, which is a 2.8-fold improvement over the parent Lead-1 (IC50 = 6.25 µM) [1]. This improvement was a result of an optimization and expansion campaign [1].

DNA Gyrase B Pseudomonas aeruginosa Enzyme Inhibition

Antibacterial Activity of DNA gyrase B-IN-1 Against P. aeruginosa

The in vitro antibacterial activity of DNA gyrase B-IN-1 against *P. aeruginosa* (Pa) was assessed by its Minimum Inhibitory Concentration (MIC) [1]. The compound exhibited an MIC of 8 µg/mL. However, this activity was only observed in the presence of an efflux pump inhibitor, highlighting the specific challenge posed by Pa's intrinsic resistance mechanisms [1].

Antibacterial Pseudomonas aeruginosa MIC

Optimal Research Applications for DNA gyrase B-IN-1


Targeting *Pseudomonas aeruginosa* Gyrase B in Biochemical Assays

This compound is a suitable tool for in vitro biochemical assays focused on inhibiting the supercoiling activity of *P. aeruginosa* DNA gyrase B, where an IC50 of 2.2 µM has been established [1].

Investigating Efflux Pump-Mediated Resistance

DNA gyrase B-IN-1 is a model compound for studying efflux pump-mediated resistance in *P. aeruginosa*, as its antibacterial activity (MIC of 8 µg/mL) is contingent on the co-administration of an efflux pump inhibitor [1].

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